molecular formula C15H22N2O3S B6536499 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide CAS No. 1021210-38-7

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide

Cat. No.: B6536499
CAS No.: 1021210-38-7
M. Wt: 310.4 g/mol
InChI Key: BZWKMXFQCNYHGN-UHFFFAOYSA-N
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Description

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydroindole scaffold substituted at the 1-position with a pivaloyl (2,2-dimethylpropanoyl) group and at the 6-position with an ethane-sulfonamide moiety. Its structural complexity, combining aromatic and aliphatic sulfonamide features, makes it a subject of interest for structure-activity relationship (SAR) studies compared to analogs.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-5-21(19,20)16-12-7-6-11-8-9-17(13(11)10-12)14(18)15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWKMXFQCNYHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indole intermediate, which is then further modified to obtain the final compound. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it may inhibit enzymes such as dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway . This inhibition disrupts the production of folic acid, leading to the suppression of bacterial growth and other biological effects.

Comparison with Similar Compounds

Structural Analysis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide

The compound’s core structure includes:

  • A 2,3-dihydroindole ring (partially saturated indole), reducing aromaticity and increasing conformational flexibility.
  • A pivaloyl group at the 1-position, providing steric bulk and metabolic stability due to its branched alkyl chain.
  • An ethane-sulfonamide group at the 6-position, characterized by a flexible aliphatic chain terminating in a sulfonamide (-SO₂NH₂) functional group.

Comparison with Structural Analogs

BG02374: N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide

BG02374 (CAS 1040660-25-0, C₂₀H₂₃FN₂O₃S, MW 390.47) shares the same dihydroindole-pivaloyl backbone but differs in the sulfonamide substituent .

Parameter Target Compound BG02374
Sulfonamide Structure Ethane-sulfonamide (aliphatic) 4-Fluoro-2-methylbenzene-sulfonamide (aromatic)
Molecular Weight 354.47 g/mol (estimated) 390.47 g/mol
Key Functional Groups -SO₂NH₂ (flexible) -SO₂NH₂ + fluorine (electron-withdrawing), methyl (steric)
Potential Advantages Enhanced solubility in polar solvents Increased lipophilicity, π-π stacking capability

SAR Insights :

  • BG02374 ’s aromatic sulfonamide may enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrases) via π-π interactions, while the fluorine atom could improve metabolic stability and membrane permeability .
  • The target compound ’s aliphatic sulfonamide might reduce off-target interactions but limit affinity for aromatic-rich binding sites.
Other Sulfonamide Derivatives

lists sulfonamide-related impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), though these lack the dihydroindole-pivaloyl framework . Comparisons highlight:

  • Thiophene and naphthalene moieties (e.g., compounds b, d, e in ) introduce heteroaromaticity, altering electronic properties and target selectivity.
  • Unspecified impurities (e.g., compound g) underscore the importance of synthetic control to avoid structurally divergent byproducts .

Pharmacological and Biochemical Considerations

  • While specific data for the target compound are unavailable, its aliphatic sulfonamide may reduce cytotoxicity compared to aromatic analogs like BG02374, which could exploit hydrophobic enzyme pockets.
  • Metabolic Stability : The pivaloyl group in both compounds likely slows hepatic degradation, but BG02374’s fluorine may further resist oxidative metabolism .
  • Solubility: The target compound’s aliphatic chain could enhance aqueous solubility, favoring intravenous administration, whereas BG02374’s aromaticity may necessitate formulation aids.

Biological Activity

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide, commonly referred to as DESI, is a sulfonamide derivative with significant biological activity. This compound has garnered attention in various research domains due to its potential therapeutic effects, particularly in oncology and other areas of medicinal chemistry.

  • Molecular Formula : C15H22N2O3S
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 1021210-38-7
  • Solubility : Soluble in water, ethanol, and methanol
  • Melting Point : Approximately 126.8°C

The biological activity of DESI is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that DESI may exert its effects through:

  • Inhibition of Enzymatic Activity : DESI has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, activating caspases that lead to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : Studies have demonstrated that DESI can halt the cell cycle in the subG0 phase, preventing further cellular division.

Anticancer Activity

A series of studies have evaluated the anticancer properties of DESI across different cancer cell lines. The following table summarizes the IC50 values observed for DESI against various human cancer cell lines:

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (Cervical)5.0Induces apoptosis via caspase activation
HL-60 (Leukemia)7.2Cell cycle arrest and mitochondrial depolarization
AGS (Gastric)4.8Inhibition of proliferation and apoptosis

These findings suggest that DESI exhibits potent anticancer activity, particularly against cervical and gastric cancer cell lines.

Study 1: Anticancer Efficacy in vitro

In a recent study published in a peer-reviewed journal, researchers investigated the effects of DESI on HeLa and AGS cells. The study found that treatment with DESI resulted in a significant decrease in cell viability, with notable morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased populations of subG0 phase cells after treatment with DESI, reinforcing its role as an effective anticancer agent .

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the mechanistic pathways activated by DESI in HL-60 cells. This study revealed that DESI treatment led to increased levels of activated caspases -8 and -9, suggesting that both extrinsic and intrinsic apoptotic pathways are involved . Furthermore, mitochondrial membrane potential assays indicated significant depolarization upon treatment with DESI, correlating with its cytotoxic effects.

Toxicity and Safety Profile

While the biological activities of DESI are promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, DESI exhibits low toxicity towards normal human cells while selectively targeting cancerous cells. However, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for potential therapeutic applications.

Future Directions

The current state of research on this compound suggests several avenues for future investigation:

  • In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and long-term safety of DESI.
  • Combination Therapies : Exploring the efficacy of DESI in combination with other chemotherapeutic agents to enhance anticancer effects.
  • Molecular Docking Studies : Further elucidating the interaction between DESI and its molecular targets through computational modeling.

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